

# Spectroscopic and Spectrometric Characterization of (-)-Cyclophenol: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Cyclophenol

Cat. No.: B7765546

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the natural product **(-)-Cyclophenol**. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside representative experimental protocols for data acquisition.

## Core Spectroscopic and Spectrometric Data

**(-)-Cyclophenol**, a benzodiazepine alkaloid, possesses a unique spiro-oxirane structure. Its characterization relies heavily on modern spectroscopic techniques. As enantiomers exhibit identical NMR spectra, the data for the synthetically more accessible (+)-Cyclophenol is presented here and is directly applicable to **(-)-Cyclophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the structural elucidation of **(-)-Cyclophenol**. The following tables summarize the chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (+)-Cyclophenol

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	J (Hz)
6	7.15	m	
7	7.16	m	
8	7.56	m	
9	7.17	m	
10	4.08	s	
14	6.15	t	1.8
16	6.70	dd	7.7, 1.8
17	7.01	dd	7.7, 7.7
18	6.11	d	7.7
19 (N-CH <sub>3</sub> )	3.19	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (+)-Cyclophenol

Position	Chemical Shift ( $\delta$ ) ppm
2	168.7
3	71.7
5	168.4
6	132.2
7	126.1
8	134.0
9	122.3
10	65.9
11	136.5
12	128.0
13	133.5
14	113.8
15	158.4
16	117.0
17	130.3
18	118.5
19 (N-CH <sub>3</sub> )	31.7

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of **(-)-Cyclophenol**. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for **(-)-Cyclophenol**

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	311.1026	311.1028
[M+Na] <sup>+</sup>	333.0846	333.0865

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for **(-)-Cyclophenol** ([M+Na]<sup>+</sup> Precursor at m/z 333.0865)

Collision Energy (V)	Fragment Ion m/z	Relative Abundance (%)
10	276.0602	100
10	255.0842	21.23
10	257.0210	18.46
20	176.9825	100
20	257.0663	99.66
20	179.9622	71.08
20	274.1757	69.90

## Experimental Protocols

The following sections detail representative methodologies for the acquisition of NMR and LC-MS/MS data for **(-)-Cyclophenol**, based on standard practices for the analysis of fungal metabolites.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **(-)-Cyclophenol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d<sub>6</sub>, chloroform-d, or DMSO-d<sub>6</sub>) in a clean vial.

- Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.

## 2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
  - Spectral Width: 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024-4096, depending on sample concentration.
- 2D NMR (COSY, HSQC, HMBC):
  - Utilize standard pulse programs and optimize parameters according to the instrument manufacturer's recommendations.

## 3. Data Processing:

- Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation.
- Manually phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-d<sub>6</sub> at  $\delta$ H 2.05 and  $\delta$ C 29.84, 206.26).

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

### 1. Sample Preparation:

- Prepare a stock solution of purified **(-)-Cyclopenol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL with the initial mobile phase composition.
- Filter the sample through a 0.22  $\mu$ m syringe filter before injection.

### 2. Liquid Chromatography:

- Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8  $\mu$ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.

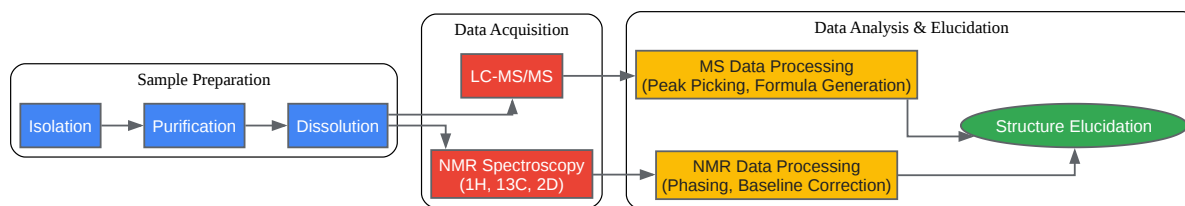
- Injection Volume: 1-5  $\mu\text{L}$ .

### 3. Mass Spectrometry:

- Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150  $^{\circ}\text{C}$ .
- Desolvation Gas Temperature: 350-450  $^{\circ}\text{C}$ .
- MS<sup>1</sup> Scan Range: m/z 100-1000.
- MS/MS:
  - Precursor Ion Selection: Isolate the  $[\text{M}+\text{H}]^{+}$  or  $[\text{M}+\text{Na}]^{+}$  ion of **(-)-Cyclopenol**.
  - Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).
  - Collision Gas: Argon or Nitrogen.

## Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic and spectrometric data for a natural product like **(-)-Cyclopenol**.



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Caption: Workflow for Spectroscopic Analysis of **(-)-Cyclophenol**.

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